α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol: is a complex organic compound characterized by its unique structure, which includes phenyl, pyridinyl, and cyclopentadienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol typically involves multi-step organic reactions. One common method includes the condensation of 3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-one with α-phenyl-2-pyridinemethanol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
Chemistry: In chemistry, α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions .
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It interacts with biological macromolecules, influencing cellular processes .
Medicine: In medicine, research focuses on the compound’s potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: Industrially, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol
- This compound analogs
Uniqueness: The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and selectivity in its interactions with molecular targets .
Properties
CAS No. |
2026-58-6 |
---|---|
Molecular Formula |
C₂₉H₂₂N₂O |
Molecular Weight |
414.5 |
Synonyms |
α-Phenyl-α-[3-(α-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.